molecular formula C19H17NO2 B15018975 Isoindole-1,3(3ah,7ah)-dione, 4,7-dihydro-4-methyl-2-(2-naphthyl)-

Isoindole-1,3(3ah,7ah)-dione, 4,7-dihydro-4-methyl-2-(2-naphthyl)-

Cat. No.: B15018975
M. Wt: 291.3 g/mol
InChI Key: DBPIPTPJHVEPCI-UHFFFAOYSA-N
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Description

4-METHYL-2-(NAPHTHALEN-2-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a naphthalene ring and a hexahydroisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-(NAPHTHALEN-2-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method involves the reaction of naphthalene-2-carboxylic acid with 4-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione under specific conditions such as the presence of a dehydrating agent and a catalyst. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques such as chromatography and crystallization is also common to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-(NAPHTHALEN-2-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the naphthalene ring .

Scientific Research Applications

4-METHYL-2-(NAPHTHALEN-2-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHYL-2-(NAPHTHALEN-2-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-METHYL-2-(NAPHTHALEN-2-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its combined structural features of both naphthalene and isoindoline, which confer unique chemical reactivity and potential biological activities. This dual structural motif makes it a versatile compound in various fields of research .

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

4-methyl-2-naphthalen-2-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C19H17NO2/c1-12-5-4-8-16-17(12)19(22)20(18(16)21)15-10-9-13-6-2-3-7-14(13)11-15/h2-7,9-12,16-17H,8H2,1H3

InChI Key

DBPIPTPJHVEPCI-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCC2C1C(=O)N(C2=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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